molecular formula C9H3BrF6O2 B8134434 2'-Bromo-5'-(trifluoromethoxy)-2,2,2-trifluoroacetophenone

2'-Bromo-5'-(trifluoromethoxy)-2,2,2-trifluoroacetophenone

Cat. No.: B8134434
M. Wt: 337.01 g/mol
InChI Key: ATZYDYVQNVYNMS-UHFFFAOYSA-N
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Description

2’-Bromo-5’-(trifluoromethoxy)-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C9H3BrF6O2. This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a trifluoroacetophenone moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-5’-(trifluoromethoxy)-2,2,2-trifluoroacetophenone typically involves the bromination of 5’-(trifluoromethoxy)-2,2,2-trifluoroacetophenone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization or chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-5’-(trifluoromethoxy)-2,2,2-trifluoroacetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include oxides or other oxidized forms of the compound.

    Reduction Reactions: Products include reduced derivatives with altered functional groups.

Scientific Research Applications

2’-Bromo-5’-(trifluoromethoxy)-2,2,2-trifluoroacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Bromo-5’-(trifluoromethoxy)-2,2,2-trifluoroacetophenone involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoromethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, or other molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethoxy)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethoxy)toluene

Uniqueness

2’-Bromo-5’-(trifluoromethoxy)-2,2,2-trifluoroacetophenone is unique due to the presence of both a trifluoromethoxy group and a trifluoroacetophenone moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[2-bromo-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF6O2/c10-6-2-1-4(18-9(14,15)16)3-5(6)7(17)8(11,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZYDYVQNVYNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF6O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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